molecular formula C32H36N4O6 B3011964 N-(3,4-dimethoxyphenethyl)-4-(1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide CAS No. 899787-90-7

N-(3,4-dimethoxyphenethyl)-4-(1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

Cat. No.: B3011964
CAS No.: 899787-90-7
M. Wt: 572.662
InChI Key: NJESXPGRQJLKKU-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-4-(1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a synthetic quinazolin-dione derivative characterized by a 1,2-dihydroquinazolin-3(4H)-yl core substituted with a butanamide chain, a 3,4-dimethoxyphenethyl group, and a 2-((2,6-dimethylphenyl)amino)-2-oxoethyl moiety. The quinazolin-dione scaffold is known for its pharmacological relevance, particularly in anticonvulsant and central nervous system (CNS)-targeted applications .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[2-(2,6-dimethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N4O6/c1-21-9-7-10-22(2)30(21)34-29(38)20-36-25-12-6-5-11-24(25)31(39)35(32(36)40)18-8-13-28(37)33-17-16-23-14-15-26(41-3)27(19-23)42-4/h5-7,9-12,14-15,19H,8,13,16-18,20H2,1-4H3,(H,33,37)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJESXPGRQJLKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-4-(1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a complex organic compound with a unique structural framework that has garnered interest in pharmacological research. This article explores its biological activity, synthesis methods, and potential therapeutic applications.

Structural Overview

The compound features:

  • A quinazoline core , which is known for its diverse biological activities.
  • Methoxy groups that enhance lipophilicity and potentially improve interaction with biological targets.
  • A dimethylphenyl moiety , contributing to its pharmacokinetic properties.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibition of tumor growth in cancer cell lines
AntimicrobialActivity against bacterial and fungal strains
Anti-inflammatoryReduction of inflammatory markers

Synthesis Methods

The synthesis of this compound can be approached through various synthetic routes. Common methodologies include:

  • Condensation Reactions : Utilizing amines and carbonyl compounds to form the desired amide bond.
  • Cyclization Techniques : Employing cyclization strategies to construct the quinazoline framework.
  • Functional Group Modifications : Introducing methoxy groups through methylation reactions.

Case Study 1: Antitumor Properties

A study examining the antitumor effects of quinazoline derivatives found that modifications at the 4-position significantly enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of substituents in determining biological efficacy.

Case Study 2: Antimicrobial Activity

Research on structurally related compounds demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli. The presence of methoxy groups was correlated with increased membrane permeability and antimicrobial activity.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its pharmacological profile. Techniques that could be employed include:

  • Molecular Docking Studies : To predict binding affinities with target proteins.
  • In Vitro Assays : To assess cellular uptake and metabolic stability.
  • In Vivo Models : To evaluate therapeutic efficacy and safety profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Pharmacological Activity Physicochemical Properties Reference
Target Compound Quinazolin-dione 3,4-dimethoxyphenethyl; 2,6-dimethylphenylamino Inferred: Anticonvulsant/CNS activity (based on analogs) High lipophilicity (logP ~3.5–4.0*); moderate solubility
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazolin-dione 2,4-dichlorophenylmethyl; acetamide Anticonvulsant (demonstrated in vivo) Lower solubility due to Cl substituents; logP ~3.8
(S)-N-[(2R,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-...butanamide () Butanamide 2,6-dimethylphenoxy; tetrahydropyrimidin-yl Inferred: Enzyme inhibition (stereochemistry-dependent) Enhanced metabolic stability; stereospecific binding

*Estimated based on substituent contributions.

Key Observations

Core Structure and Activity: The quinazolin-dione core (shared with the compound in ) is associated with anticonvulsant activity. However, the target compound’s 3,4-dimethoxyphenethyl group may confer superior CNS penetration compared to the 2,4-dichlorophenylmethyl group in ’s compound, which prioritizes potency over solubility .

Substituent Effects: 3,4-Dimethoxyphenethyl vs. 2,4-Dichlorophenylmethyl: Methoxy groups (electron-donating) increase lipophilicity and bioavailability, whereas chlorine atoms (electron-withdrawing) enhance metabolic stability but reduce aqueous solubility. 2,6-Dimethylphenylamino vs. 2,6-Dimethylphenoxy: The amino group in the target compound may facilitate hydrogen bonding with biological targets, while the phenoxy group in ’s compounds could alter pharmacokinetics via oxidative metabolism .

Stereochemical Considerations :

  • Unlike the stereospecific analogs in , the target compound’s stereochemistry is unspecified, which may result in a racemic mixture. This could impact efficacy and safety profiles, as enantiomers often exhibit divergent biological activities .

Research Findings and Implications

  • Further in vivo studies are needed to confirm this .
  • Metabolic Stability: The 2,6-dimethylphenyl group likely reduces cytochrome P450-mediated metabolism, extending half-life compared to non-methylated analogs .
  • Synthetic Challenges : The complexity of the butanamide-quinazolin-dione linkage (as seen in ’s synthesis) may require optimized coupling reagents or protection strategies to improve yield .

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